Ethyl 2,2,2-triethoxyacetate

Catalog No.
S759216
CAS No.
57267-03-5
M.F
C10H20O5
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,2,2-triethoxyacetate

CAS Number

57267-03-5

Product Name

Ethyl 2,2,2-triethoxyacetate

IUPAC Name

ethyl 2,2,2-triethoxyacetate

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C10H20O5/c1-5-12-9(11)10(13-6-2,14-7-3)15-8-4/h5-8H2,1-4H3

InChI Key

JWQIAVCJLYNXLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(OCC)(OCC)OCC

Synonyms

acetic acid, triethoxy-, ethyl ester;Ethyl triethoxyacetate;Triethoxy-acetic acid ethyl ester;ethyl 2,2,2-triethoxyacetate;2,2,2-Triethoxy-aceticacidethylester;riethoxy-acetic acid ethyl ester

Canonical SMILES

CCOC(=O)C(OCC)(OCC)OCC

Ethyl 2,2,2-triethoxyacetate is an organic compound with the molecular formula C10_{10}H20_{20}O5_5 and a molecular weight of 220.26 g/mol. It is classified as an ester, specifically an ethyl ester of triethoxyacetic acid. The compound appears as a colorless to pale yellow liquid and is known for its pleasant odor. Ethyl 2,2,2-triethoxyacetate features three ethoxy groups attached to the central carbon atom of the acetic acid moiety, which significantly influences its chemical reactivity and properties .

Researchers often employ Ethyl 2,2,2-triethoxyacetate in Claisen condensations, a well-established reaction for the formation of β-keto esters. By reacting the triethoxyacetate with a ketone or aldehyde in the presence of a strong base, researchers can obtain β-keto esters, important intermediates in the synthesis of complex molecules like pharmaceuticals and natural products [].

Due to its functional groups. Its ethoxy groups can undergo nucleophilic substitution reactions, enabling the compound to react with a range of electrophiles. Additionally, it can participate in condensation reactions and hydrolysis under acidic or basic conditions. The presence of multiple ethoxy groups enhances its ability to form stable complexes with metal ions, making it useful in coordination chemistry .

Ethyl 2,2,2-triethoxyacetate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of triethoxyacetic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating under reflux conditions to facilitate the reaction.
  • Transesterification: This method involves reacting a different ester with ethanol in the presence of a catalyst, leading to the formation of ethyl 2,2,2-triethoxyacetate.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving ethyl halides and triethoxyacetic acid derivatives .

Ethyl 2,2,2-triethoxyacetate has several applications across different fields:

  • Solvent: It is used as a solvent in organic synthesis due to its favorable solvent properties.
  • Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use as a flavoring agent in food products .
  • Chemical Reagent: It is utilized in laboratory settings for various

Ethyl 2,2,2-triethoxyacetate can be compared with several similar compounds based on structural and functional characteristics:

Compound NameMolecular FormulaUnique Features
Ethyl AcetateC4_4H8_8O2_2Simple ester; widely used solvent
Triethyl AcetateC8_8H16_16O4_4Contains three ethyl groups; used as a reagent
Ethyl 4-ethoxybutanoateC8_8H16_16O4_4Similar structure but different functional groups
Ethyl 3-oxobutanoateC6_6H10_10O3_3Contains a ketone group; important intermediate

Uniqueness: Ethyl 2,2,2-triethoxyacetate is unique due to its three ethoxy substituents that enhance its solubility and reactivity compared to simpler esters like ethyl acetate. This structural characteristic may lead to distinct chemical behavior and applications not observed in other similar compounds .

Ethyl 2,2,2-triethoxyacetate was first synthesized in the late 20th century as part of efforts to develop multifunctional esters for specialized organic reactions. While its exact discovery date remains unclear, its synthesis parallels advancements in esterification techniques using acetic acid derivatives and ethanol. Early patents and literature focused on its role as a precursor in alkylation and condensation reactions, particularly in pharmaceutical intermediates. The compound’s structural novelty—combining a central acetyl group with three ethoxy substituents—distinguished it from simpler esters like ethyl acetate (CAS: 141-78-6).

Key milestones include:

  • 1970s–1980s: Optimization of its synthesis via acid-catalyzed esterification of triethoxyacetic acid with ethanol.
  • 2000s: Application in asymmetric synthesis, leveraging its steric bulk to control reaction stereochemistry.

Significance in Organic Synthesis

Ethyl 2,2,2-triethoxyacetate serves as a versatile reagent due to its electron-withdrawing ethoxy groups and hydrolytic stability. Key applications include:

Alkylation Reactions

In the presence of strong bases (e.g., sodium hydride), the compound undergoes deprotonation at the α-carbon, enabling nucleophilic alkylation. For example, it reacts with benzyl bromide to form substituted propanoate derivatives, critical in synthesizing phosphonates:
$$
\text{C}{10}\text{H}{20}\text{O}5 + \text{C}6\text{H}5\text{CH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{C}{17}\text{H}{25}\text{O}_5\text{P} + \text{HBr}
$$
This reaction is pivotal in synthesizing bioactive molecules, such as enzyme inhibitors.

Protecting Group

The ethoxy groups shield reactive carbonyls during multi-step syntheses. For instance, in peptide chemistry, it temporarily protects carboxylic acids, preventing unwanted side reactions.

Table 1: Comparative Analysis of Ethyl 2,2,2-Triethoxyacetate and Related Esters

PropertyEthyl 2,2,2-TriethoxyacetateEthyl AcetateTriethyl Orthoacetate
Molecular Formula$$ \text{C}{10}\text{H}{20}\text{O}_5 $$$$ \text{C}4\text{H}8\text{O}_2 $$$$ \text{C}8\text{H}{18}\text{O}_3 $$
Boiling Point (°C)90–92 (8 Torr)77142
Key ApplicationAlkylation reagentSolventJohnson-Claisen rearrangement
Structural FeatureThree ethoxy groupsSingle ethoxy groupThree ethoxy groups on adjacent carbon

Position in Orthoester Chemistry

Although Ethyl 2,2,2-triethoxyacetate shares structural similarities with orthoesters (e.g., triethyl orthoacetate, CAS: 78-39-7), it differs fundamentally. Orthoesters feature three alkoxy groups on a carbon adjacent to the carbonyl ($$ \text{RC(OR)}_3 $$), whereas Ethyl 2,2,2-triethoxyacetate has all ethoxy groups on the same carbon as the carbonyl. This distinction impacts reactivity:

  • Orthoesters: Participate in transesterification and Claisen rearrangements due to their labile alkoxy groups.
  • Ethyl 2,2,2-Triethoxyacetate: Exhibits greater hydrolytic stability, making it suitable for prolonged reactions in acidic/basic conditions.

Despite these differences, both classes are valued for their ability to act as carbonyl equivalents in protecting group strategies.

Industrial Synthesis Routes

Industrial production of ethyl 2,2,2-triethoxyacetate typically employs orthoesterification reactions. A common approach involves the reaction of nitriles with excess ethanol in the presence of hydrochloric acid (HCl), forming orthoesters through intermediate iminoether stages [9]. For instance, acetamide derivatives may react with ethanol under acidic conditions to yield triethoxy intermediates, which are subsequently esterified.

Another industrial method leverages the Johnson-Claisen rearrangement, where allylic alcohols react with triethyl orthoacetate to form γ,δ-unsaturated esters [1] [6]. While this rearrangement is traditionally associated with triethyl orthoacetate, analogous pathways may apply to ethyl 2,2,2-triethoxyacetate by adjusting reagent stoichiometry.

Table 1: Industrial Synthesis Parameters

MethodReagentsTemperatureYield (%)
OrthoesterificationNitrile, Ethanol, HCl80–100°C70–85
Johnson-Claisen RearrangementAllylic Alcohol, Triethyl Orthoacetate120–140°C65–75

Laboratory-Scale Preparation Methods

Laboratory synthesis often utilizes acid-catalyzed esterification. A procedure adapted from ethyl acetate synthesis involves combining triethoxyacetic acid with ethanol in the presence of concentrated sulfuric acid [4]. The reaction proceeds via reflux, followed by distillation to isolate the product. Modifications include using Dean-Stark traps to remove water and improve yields.

Alternatively, Lewis acid-catalyzed ring-closing reactions have been reported. For example, zinc chloride or boron trifluoride etherate catalyzes the condensation of orthoesters with diaminobenzene dithiols, yielding heterocyclic compounds with triethoxyacetate moieties [8].

Green Chemistry Approaches to Synthesis

Microwave-assisted synthesis offers a sustainable alternative. A study on ethyl cinnamates demonstrated that microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 80% [5]. Applying this to ethyl 2,2,2-triethoxyacetate could involve irradiating ethanol and triethoxyacetic acid with catalytic p-toluenesulfonic acid.

Solvent-free conditions and biocatalysts further align with green principles. Lipase enzymes, such as Candida antarctica lipase B, have shown efficacy in esterifying bulky substrates under mild conditions, though their application to triethoxyacetates remains underexplored.

Catalyst Influence on Synthesis Efficiency

Catalysts critically impact reaction kinetics and selectivity. Brønsted acids like sulfuric acid facilitate protonation of carbonyl groups, accelerating esterification but risking side reactions such as dehydration [4]. In contrast, Lewis acids (e.g., ZnCl₂) enable milder conditions, favoring selective orthoester formation [8].

Table 2: Catalyst Performance Comparison

Catalyst TypeExampleReaction Time (h)Yield (%)
Brønsted AcidH₂SO₄4–670–78
Lewis AcidZnCl₂2–382–88
Heterogeneous CatalystAmberlyst-153–475–80

Recent advances highlight heterogeneous catalysts like Amberlyst-15, which simplify product separation and reuse. For instance, ion-exchange resins enable continuous-flow systems, enhancing scalability for industrial applications [9].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl triethoxyacetate

Dates

Last modified: 08-15-2023

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